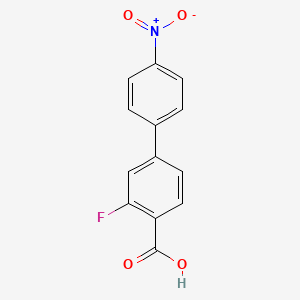

2-Fluoro-4-(4-nitrophenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

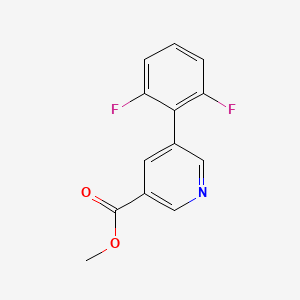

2-Fluoro-4-(4-nitrophenyl)benzoic acid is a chemical compound with the molecular formula C7H4FNO4 . It appears as a white to pale cream or pale yellow to yellow crystalline powder .

Synthesis Analysis

The synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid involves several steps. One method starts with 4-fluoro-2-nitro-benzonitrile, which is suspended in HBr and heated at 130 °C for 6.5 hours . Another method involves nitration of o-methylphenol to generate a key intermediate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidation of methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(4-nitrophenyl)benzoic acid consists of a benzene ring with a fluoro group and a nitro group attached to it . The molecular weight of the compound is 185.109 Da .Chemical Reactions Analysis

The compound has been used to study the reactions of substituted pyridines with the salicyl phosphate dianion . It can also enhance the binding of insulin to adipocytes .Physical And Chemical Properties Analysis

2-Fluoro-4-(4-nitrophenyl)benzoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 352.5±27.0 °C at 760 mmHg, and a flash point of 167.0±23.7 °C . It has a molar refractivity of 39.7±0.3 cm3, and a molar volume of 118.0±3.0 cm3 .Scientific Research Applications

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters, which can be derived from 2-Fluoro-4-(4-nitrophenyl)benzoic acid, are superior synthons for indirect radiofluorination of biomolecules . This process involves the use of an 18 F-labelled activated ester, a standard method for indirect radiolabelling . The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step .

Antimycobacterial Agents

5-Phenyl-furan-2-carboxylic acids, which can be derived from 2-Fluoro-4-(4-nitrophenyl)benzoic acid, have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival and proliferation of mycobacteria .

Synthesis of New Bioactive Compounds

2-Fluoro-4-(4-nitrophenyl)benzoic acid can be used in the synthesis of new derivatives of 4-fluoro benzoic acid as bioactive compounds . These compounds can have various applications in medicinal chemistry and drug discovery .

Attachment of Biomolecules to a Matrix

2-Fluoro-4-(4-nitrophenyl)benzoic acid can be used in the synthesis of 4-fluoro-3-nitrophenyl azide . This compound can be used to manipulate the attachment of biomolecules to a matrix in a stepwise manner .

Mechanism of Action

Mode of Action

It is known that the compound contains a nitrophenyl group, which can undergo various chemical reactions, potentially influencing its interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of other complex molecules , suggesting that this compound may also be involved in various biochemical reactions.

Safety and Hazards

properties

IUPAC Name |

2-fluoro-4-(4-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(5-2-8)15(18)19/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICZCAUZHVJLLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718370 |

Source

|

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(4-nitrophenyl)benzoic acid | |

CAS RN |

1352318-47-8 |

Source

|

| Record name | 3-Fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)

![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)